

# molecular structure of (1-Methylpyrrolidin-3-yl)methanamine

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## Compound of Interest

Compound Name: (1-Methylpyrrolidin-3-yl)methanamine

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## Technical Guide: (1-Methylpyrrolidin-3-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**(1-Methylpyrrolidin-3-yl)methanamine** is a substituted pyrrolidine derivative with potential applications in medicinal chemistry and drug development. The pyrrolidine scaffold is a key structural motif in a wide array of biologically active compounds, including alkaloids and synthetic pharmaceuticals.<sup>[1][2]</sup> This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, a representative synthetic protocol, and predicted spectroscopic data for **(1-Methylpyrrolidin-3-yl)methanamine**. Additionally, a potential biological signaling pathway is presented based on the activity of analogous compounds.

## Molecular Structure and Identification

The molecular structure of **(1-Methylpyrrolidin-3-yl)methanamine** is characterized by a central pyrrolidine ring N-substituted with a methyl group and bearing a methanamine substituent at the 3-position.

Identifier	Value
IUPAC Name	(1-methylpyrrolidin-3-yl)methanamine <sup>[3]</sup>
SMILES	CN1CCC(C1)CN <sup>[3]</sup>
InChI Key	BAOBZCAXECCBQL-UHFFFAOYSA-N <sup>[3]</sup>
CAS Number	13005-11-3 <sup>[3]</sup>
Molecular Formula	C <sub>6</sub> H <sub>14</sub> N <sub>2</sub> <sup>[3]</sup>

## Physicochemical Properties

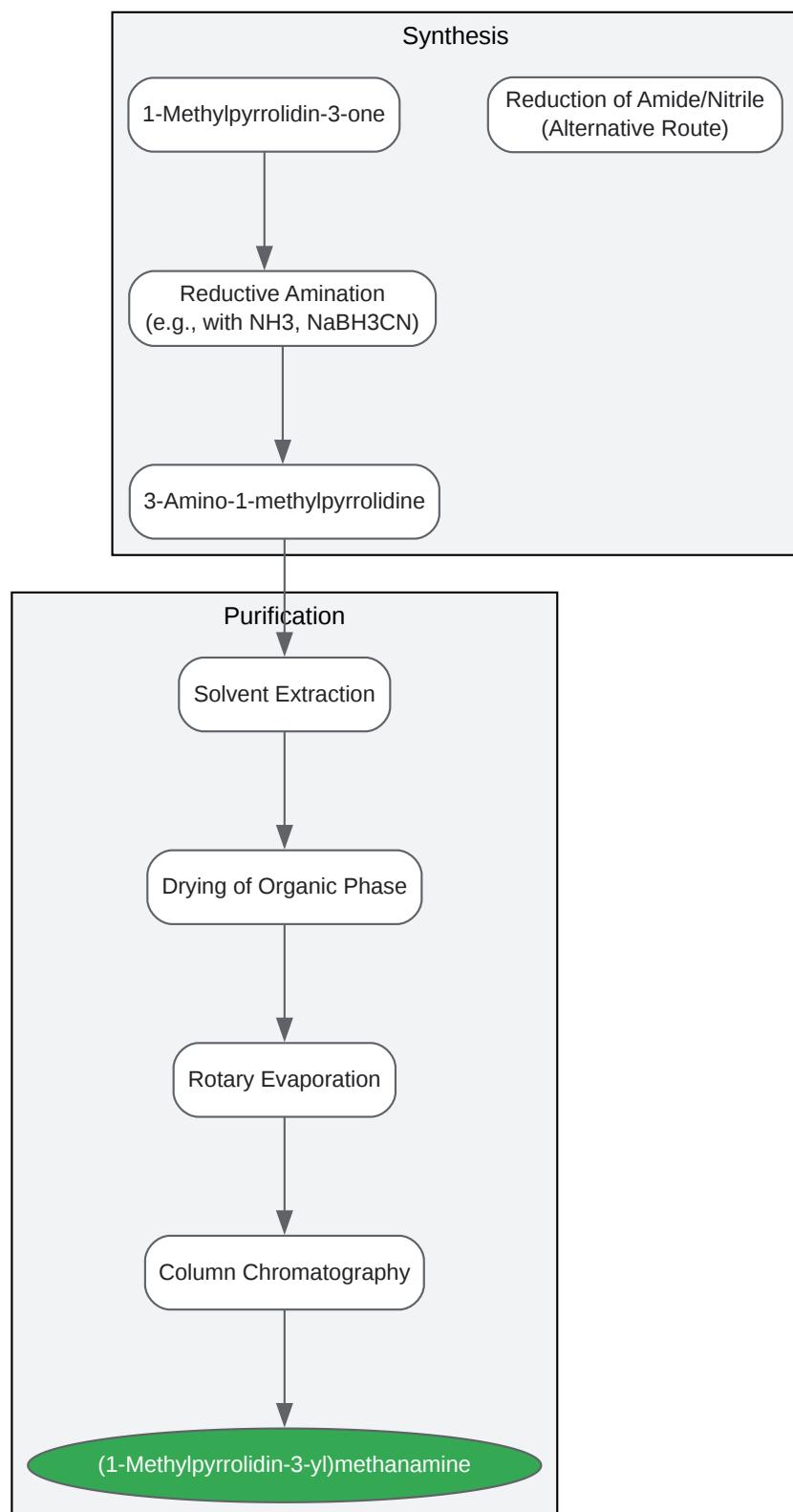
The following table summarizes key computed physicochemical properties of **(1-Methylpyrrolidin-3-yl)methanamine**.

Property	Value
Molecular Weight	114.19 g/mol <sup>[3]</sup>
Monoisotopic Mass	114.115698455 Da <sup>[3]</sup>
Topological Polar Surface Area	29.3 Å <sup>2</sup> <sup>[3]</sup>
XLogP3-AA	-0.3 <sup>[3]</sup>
Hydrogen Bond Donor Count	1
Hydrogen Bond Acceptor Count	2
Rotatable Bond Count	2

## Synthesis and Purification: A Representative Protocol

While a specific, detailed experimental protocol for the synthesis of **(1-Methylpyrrolidin-3-yl)methanamine** is not readily available in the cited literature, a representative procedure can be formulated based on established methods for the synthesis of N-substituted 3-aminomethylpyrrolidines. The following protocol describes a plausible two-step synthesis starting from 1-methylpyrrolidin-3-one.

# Experimental Workflow



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Caption: A representative workflow for the synthesis and purification of **(1-Methylpyrrolidin-3-yl)methanamine**.

## Detailed Protocol

### Step 1: Reductive Amination of 1-Methylpyrrolidin-3-one

- Reaction Setup: To a solution of 1-methylpyrrolidin-3-one (1.0 eq) in anhydrous methanol (0.2 M) in a round-bottom flask, add ammonium acetate (10.0 eq).
- Addition of Reducing Agent: Cool the mixture to 0 °C in an ice bath. Add sodium cyanoborohydride ( $\text{NaBH}_3\text{CN}$ ) (1.5 eq) portion-wise to the stirred solution.
- Reaction: Allow the reaction to warm to room temperature and stir for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
- Workup: Upon completion, carefully quench the reaction by the slow addition of 2M HCl until the solution is acidic (pH ~2). Stir for 1 hour to hydrolyze any remaining reducing agent. Basify the solution to pH >12 with solid NaOH.
- Extraction: Extract the aqueous layer with dichloromethane (DCM) (3 x 50 mL).
- Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 3-amino-1-methylpyrrolidine.

### Step 2: Conversion to **(1-Methylpyrrolidin-3-yl)methanamine**

This step outlines a conceptual pathway as direct conversion methods can be complex. A common route involves the conversion of a carboxylic acid or nitrile at the 3-position, which would then be reduced.

A more direct, albeit potentially lower-yielding, approach could involve a variation of the Leuckart-Wallach reaction or similar reductive amination techniques using formaldehyde and a suitable nitrogen source, followed by reduction. However, a more controlled synthesis would likely involve the protection of the amine, introduction of a one-carbon unit, and subsequent deprotection and reduction.

**Purification:**

The crude product can be purified by flash column chromatography on silica gel using a gradient of dichloromethane and methanol with a small percentage of ammonium hydroxide to prevent streaking.

## Spectroscopic Data (Predicted)

As experimental spectra for **(1-Methylpyrrolidin-3-yl)methanamine** are not readily available, the following tables provide predicted data based on the analysis of its structural fragments and comparison with similar compounds.[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)

### <sup>1</sup>H NMR Spectroscopy

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Number of Protons	Assignment
~2.8 - 2.6	m	2H	-CH <sub>2</sub> -N(CH <sub>3</sub> )- (H-5)
~2.7 - 2.5	m	2H	-CH <sub>2</sub> -NH <sub>2</sub>
~2.4	s	3H	-N-CH <sub>3</sub>
~2.4 - 2.2	m	1H	-CH- (H-3)
~2.2 - 2.0	m	2H	-CH <sub>2</sub> -N(CH <sub>3</sub> )- (H-2)
~1.9 - 1.7	m	1H	-CH <sub>2</sub> - (H-4)
~1.5 - 1.3	m	1H	-CH <sub>2</sub> - (H-4)
~1.2	br s	2H	-NH <sub>2</sub>

### <sup>13</sup>C NMR Spectroscopy

Chemical Shift ( $\delta$ ) ppm	Assignment
~60	-CH <sub>2</sub> -N(CH <sub>3</sub> )- (C-5)
~57	-CH <sub>2</sub> -N(CH <sub>3</sub> )- (C-2)
~48	-CH <sub>2</sub> -NH <sub>2</sub>
~42	-N-CH <sub>3</sub>
~38	-CH- (C-3)
~30	-CH <sub>2</sub> - (C-4)

## Mass Spectrometry

m/z	Interpretation
114	[M] <sup>+</sup> • (Molecular Ion)
99	[M - CH <sub>3</sub> ] <sup>+</sup>
84	[M - CH <sub>2</sub> NH <sub>2</sub> ] <sup>+</sup>
70	[M - C <sub>2</sub> H <sub>4</sub> N] <sup>+</sup>
57	[C <sub>4</sub> H <sub>9</sub> ] <sup>+</sup> or [C <sub>3</sub> H <sub>7</sub> N] <sup>+</sup>
44	[C <sub>2</sub> H <sub>6</sub> N] <sup>+</sup>

## Infrared (IR) Spectroscopy

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3350 - 3250	Medium, Broad	N-H Stretch (Amine)
~2950 - 2800	Strong	C-H Stretch (Aliphatic)
~1600	Medium	N-H Bend (Amine Scissoring)
~1460	Medium	C-H Bend (Methylene)
~1100	Medium	C-N Stretch

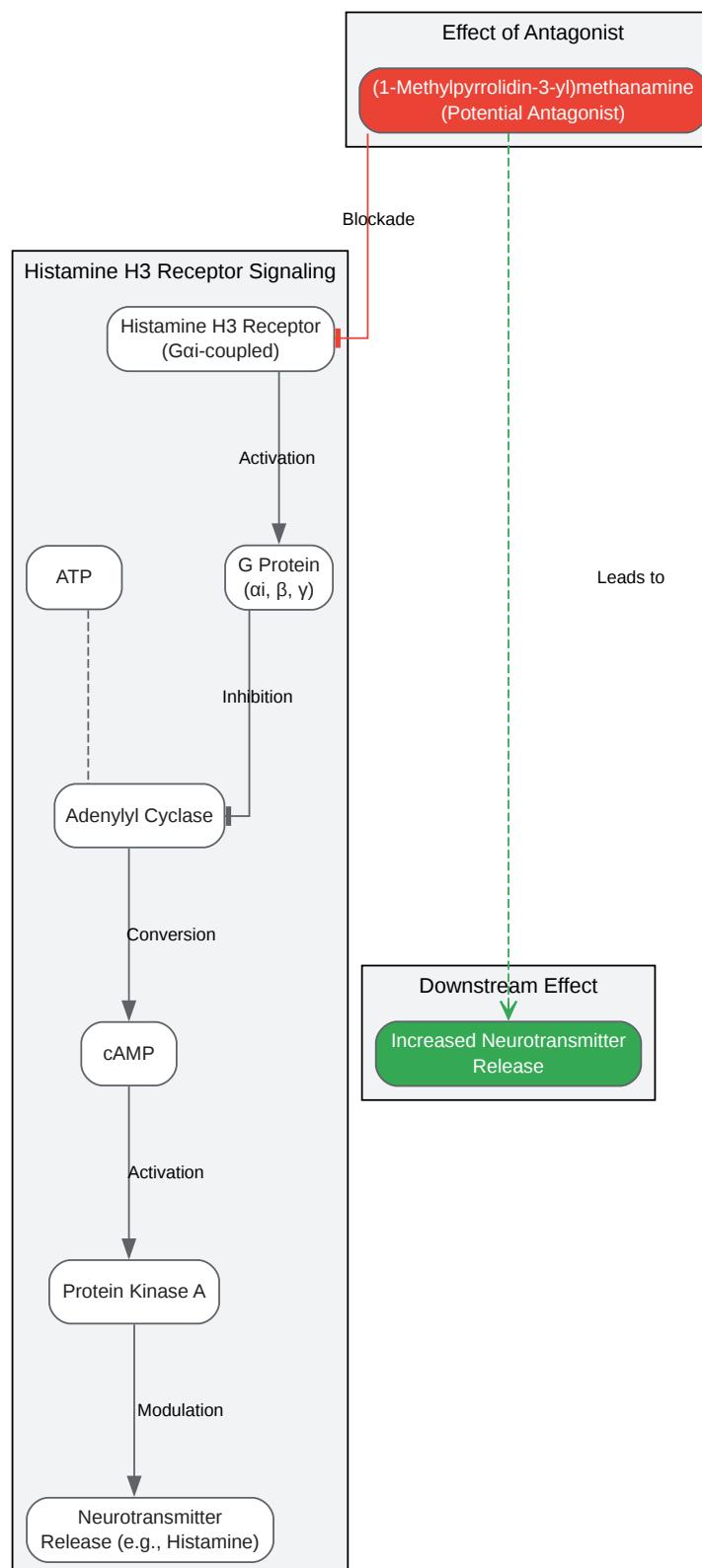
## Potential Biological Activity and Signaling Pathway

Substituted pyrrolidines are known to interact with various biological targets. Notably, compounds with a pyrrolidine scaffold have been identified as antagonists of the histamine H3 receptor and as ligands for nicotinic acetylcholine receptors.[\[8\]](#)[\[9\]](#)[\[10\]](#)

### Histamine H3 Receptor Antagonism

The histamine H3 receptor is a G protein-coupled receptor (GPCR) primarily expressed in the central nervous system. It acts as an autoreceptor on histaminergic neurons, inhibiting the synthesis and release of histamine. Antagonists of the H3 receptor increase the release of histamine and other neurotransmitters, leading to enhanced wakefulness, cognition, and other neurological effects.

The following diagram illustrates the general signaling pathway of a Gai-coupled receptor like the histamine H3 receptor and the effect of an antagonist.

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Caption: A potential signaling pathway for **(1-Methylpyrrolidin-3-yl)methanamine** as a histamine H3 receptor antagonist.

## Conclusion

**(1-Methylpyrrolidin-3-yl)methanamine** is a molecule of interest for further investigation in drug discovery, particularly in the context of CNS disorders. This guide provides foundational information for researchers, including its chemical identity, predicted properties, a representative synthetic approach, and potential biological targets. Further experimental validation of the proposed synthesis and biological activity is warranted to fully elucidate the therapeutic potential of this compound.

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